molecular formula C12H22O11 B213186 Melibiose CAS No. 585-99-9

Melibiose

Cat. No.: B213186
CAS No.: 585-99-9
M. Wt: 342.30 g/mol
InChI Key: AYRXSINWFIIFAE-UHFFFAOYSA-N
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Description

Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Gal(a1-6)Hex is a natural product found in Helianthus annuus with data available.
A disaccharide consisting of one galactose and one glucose moiety in an alpha (1-6) glycosidic linkage.

Mechanism of Action

Melibiose, also known as Gal-alpha1-6-Glc-beta or Galalpha1-6Glcbeta, is a reducing disaccharide formed by an α-1,6 linkage between galactose and glucose .

Target of Action

The primary target of this compound is the This compound transporter (MelB) , a prototype of major facilitator superfamily transporters . MelB plays a crucial role in the uptake of this compound across the cell membranes .

Mode of Action

This compound interacts with its target, MelB, through a process known as symport. The binding of this compound to MelB triggers conformational changes in the transporter, facilitating the transport of this compound across the cell membrane .

Biochemical Pathways

This compound can be formed by invertase-mediated hydrolysis of raffinose, which produces this compound and fructose . Once inside the cell, this compound can be broken down into its component saccharides, glucose and galactose, by the enzyme alpha-galactosidase .

Pharmacokinetics

The pharmacokinetics of this compound involve its transport across the cell membrane via the MelB transporter . The transport process is influenced by the presence of cations such as Na+ and Li+, which are coupled with this compound during symport .

Result of Action

The action of this compound results in its transport into the cell, where it is broken down into glucose and galactose . These monosaccharides can then be utilized by the cell for various metabolic processes.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of cations (Na+, Li+, H+) and the pH of the environment . These factors can affect the efficiency of this compound transport and its subsequent breakdown within the cell.

Biochemical Analysis

Biochemical Properties

Melibiose interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme alpha-galactosidase, such as MEL1 from Saccharomyces pastorianus . This enzyme breaks down this compound into its component saccharides, glucose and galactose . Additionally, this compound is a substrate for the this compound Transporter1 (MBT1) protein in the fungus Colletotrichum graminicola . MBT1 can also accept other α-d-galactopyranosyl compounds such as galactinol and raffinose, with this compound being the preferred substrate .

Cellular Effects

This compound has been shown to affect various cellular processes. For example, in the fungus Colletotrichum graminicola, the MBT1 protein allows efficient growth on this compound as the sole carbon source in axenic cultures . In addition, dietary this compound has been found to regulate T-helper (Th) cell responses induced by an orally fed antigen in ovalbumin (OVA)-specific T cell receptor transgenic mice .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, in the this compound Transporter1 (MBT1) protein, this compound acts as a substrate and is transported across the cell membrane . This transport process involves binding interactions with the MBT1 protein and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in the process of glycation, this compound forms structures containing an intact this compound moiety. This process is more efficient in a dry state compared to aqueous conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be formed by invertase-mediated hydrolysis of raffinose, which produces this compound and fructose . Furthermore, it can be broken down into glucose and galactose by the enzyme alpha-galactosidase .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. For instance, the this compound Transporter1 (MBT1) protein in the fungus Colletotrichum graminicola transports this compound across the cell membrane .

Properties

IUPAC Name

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRXSINWFIIFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277375
Record name 6-O-Hexopyranosylhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-99-9, 117250-00-7
Record name melibiose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucose, 6-O-.alpha.-D-galactopyranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-O-Hexopyranosylhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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